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Cat. No.: B2423854 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of APX-115, a novel pan-NADPH oxidase (Nox)

inhibitor, with other antioxidant therapies. The following sections detail its mechanism of action,

comparative efficacy in preclinical studies, and relevant experimental data to support its

potential as a therapeutic agent in diseases driven by oxidative stress.

Mechanism of Action: A Pan-Nox Inhibitor
APX-115 (also known as Isuzinaxib or Ewha-18278) is a potent, orally active small molecule

that inhibits multiple isoforms of the NADPH oxidase enzyme family. Nox enzymes are a major

source of reactive oxygen species (ROS) in mammalian cells, and their overactivity is

implicated in the pathophysiology of numerous diseases, including diabetic kidney disease.

APX-115's broad-spectrum inhibition of Nox1, Nox2, and Nox4 distinguishes it from more

selective antioxidants.

The rationale behind a pan-Nox inhibitor is that multiple Nox isoforms are often expressed in

the same tissue and contribute to pathology, suggesting that a broader inhibition may be more

effective than targeting a single isoform.

Comparative Efficacy of APX-115
Preclinical studies have benchmarked APX-115 against established and emerging antioxidant

strategies, primarily in the context of diabetic nephropathy.
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APX-115 vs. Losartan
Losartan, an angiotensin II receptor blocker, is a standard treatment for diabetic kidney

disease, with one of its mechanisms being the reduction of oxidative stress. A key study in a

streptozotocin (STZ)-induced diabetic mouse model directly compared the efficacy of APX-115
with losartan.

Key Findings:

Both APX-115 and losartan effectively prevented kidney injury, including albuminuria,

glomerular hypertrophy, and tubular injury.

Both treatments significantly attenuated oxidative stress markers, including lipid

hydroperoxides (LPO), nitrotyrosine, and 8-oxo-dG.

APX-115, similar to losartan, reduced kidney inflammation, as evidenced by decreased

expression of TNFα and MCP1, and reduced macrophage infiltration.

Interestingly, APX-115 treatment also led to a significant decrease in the mRNA levels of

Nox1, Nox2, and Nox4, suggesting a potential positive feedback loop between Nox activity

and expression.

APX-115 vs. GKT137831 (a dual Nox1/Nox4 inhibitor)
A study in db/db mice, a model of type 2 diabetes, compared APX-115 with GKT137831, a

selective dual inhibitor of Nox1 and Nox4.

Key Findings:

Both APX-115 and GKT137831 improved insulin resistance and reduced plasma 8-

isoprostane levels, a marker of oxidative stress.

While both agents improved some aspects of kidney function, APX-115 was superior in

improving mesangial expansion, a key histological feature of diabetic nephropathy.

APX-115 also demonstrated a greater effect in reducing macrophage infiltration in both

adipose tissue and the kidney compared to GKT137831.
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These findings suggest that the broader inhibition of Nox isoforms, including Nox2, by APX-
115 may offer additional therapeutic benefits over more selective Nox1/4 inhibition in the

context of diabetic kidney disease.

Quantitative Data Summary
The following tables summarize the key quantitative data from the comparative studies.

Table 1: Inhibitory Activity of APX-115

Isoform Ki (μM)

Nox1 1.08

Nox2 0.57

Nox4 0.63

Table 2: Comparative Effects of APX-115 and Losartan in STZ-induced Diabetic Mice
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Parameter Diabetic Control
APX-115 (60
mg/kg/day)

Losartan (1.5
mg/kg/day)

Urinary Albumin

Excretion
Increased Significantly Reduced Significantly Reduced

Glomerular

Hypertrophy
Present Prevented Prevented

Kidney TNFα mRNA Increased Significantly Reduced Significantly Reduced

Kidney MCP1 mRNA Increased Significantly Reduced Significantly Reduced

Macrophage

Infiltration (F4/80)
Increased Attenuated Attenuated

Plasma LPO Increased Significantly Inhibited Not Reported

Kidney LPO Increased Significantly Inhibited Not Reported

Kidney Nox1, Nox2,

Nox4 mRNA
Increased Significantly Inhibited Not Reported

Table 3: Comparative Effects of APX-115 and GKT137831 in db/db Mice

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b2423854?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2423854?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Diabetic Control
APX-115 (60
mg/kg/day)

GKT137831

Insulin Resistance Increased Significantly Improved Significantly Improved

Plasma 8-isoprostane Increased Decreased Not Reported

Mesangial Expansion Present Significantly Improved
No Significant

Improvement

Adipose Tissue

Macrophage

Infiltration (F4/80)

Increased Decreased Not Reported

Kidney Macrophage

Infiltration (F4/80)
Increased Decreased Not Reported

Kidney Nox1, Nox2,

Nox4 Protein

Expression

Increased Decreased Not Reported

Experimental Protocols
STZ-Induced Diabetic Mouse Model

Animal Model: C57BL/6J mice.

Induction of Diabetes: Intraperitoneal injection of streptozotocin (STZ) at 50 mg/kg/day for 5

consecutive days.

Treatment: APX-115 (60 mg/kg/day) or losartan (1.5 mg/kg/day) was administered orally for

12 weeks.

Key Measurements: Urinary albumin and creatinine, plasma cystatin C, real-time PCR for

gene expression (TNFα, MCP1, Nox1, Nox2, Nox4), immunohistochemistry for F4/80, and

measurement of oxidative stress markers (LPO, nitrotyrosine, 8-oxo-dG).

db/db Mouse Model of Type 2 Diabetes
Animal Model: Eight-week-old db/m and db/db mice.
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Treatment: APX-115 (60 mg/kg/day) or GKT137831 was administered by oral gavage for 12

weeks.

Key Measurements: Plasma 8-isoprostane, assessment of insulin resistance, histological

analysis of mesangial expansion, immunohistochemistry for F4/80, and Western blot for Nox

protein expression.

Signaling Pathways and Experimental Workflow
APX-115 Mechanism of Action in Diabetic Kidney
Disease
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Caption: APX-115 inhibits multiple Nox isoforms, reducing ROS and downstream pathology.

Experimental Workflow for Comparative Studies
To cite this document: BenchChem. [APX-115: A Head-to-Head Comparison with Other
Antioxidants in Preclinical Models]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2423854#head-to-head-comparison-of-apx-115-and-
other-antioxidants]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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